Cefixime is a third generation cephalosporin antibiotic. It is effective against a variety of Gram-negative bacteria, including E. coli, K. pneumoniae, and H. influenzae (MIC values range from <0.025 to 25 µg/ml). Cefixime binds penicillin-binding proteins and is stable to many penicillinases and β-lactamases. It is an effective, orally-active cephalosporin with applications in acute otitis media, respiratory tract infections, and urinary tract infections.
Cefixime is a broad-spectrum, third-generation cephalosporin antibiotic derived semisynthetically from the marine fungus Cephalosporium acremonium with antibacterial activity. As does penicillin, the beta-lactam antibiotic cefixime inhibits bacterial cell wall synthesis by disrupting peptidoglycan synthesis, resulting in a reduction in bacterial cell wall stability and bacterial cell lysis. Stable in the presence of a variety of beta-lactamases, this agent is more active against gram-negative bacteria and less active against gram-positive bacteria compared to second-generation cephalosporins.
Cefixime, also known as suprax or cefiximum, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefixime is a drug which is used for use in the treatment of the following infections when caused by susceptible strains of the designated microorganisms: uncomplicated urinary tract infections caused by escherichia coli and proteus mirabilis, otitis media caused by haemophilus influenzae (beta-lactamase positive and negative strains), moraxella catarrhalis (most of which are beta-lactamase positive), and s. pyogenes, pharyngitis and tonsillitis caused by s. pyogenes, acute bronchitis and acute exacerbations of chronic bronchitis caused by streptococcus pneumoniae and haemophilus influenzae (beta-lactamase positive and negative strains), and uncomplicated gonorrhea (cervical/urethral) caused by neisseria gonorrhoeae (penicillinase- and non-penicillinase-producing strains). Cefixime exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefixime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefixime is primarily located in the membrane (predicted from logP).
Cefixime is a third-generation cephalosporin antibiotic bearing vinyl and (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It is used in the treatment of gonorrhoea, tonsilitis, pharyngitis, bronchitis, and urinary tract infections. It has a role as an antibacterial drug and a drug allergen.